

# Discovery and historical synthesis of 1,4-Phenylenediacetonitrile

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## Compound of Interest

Compound Name: 1,4-Phenylenediacetonitrile

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An In-Depth Technical Guide to the Discovery and Historical Synthesis of **1,4-Phenylenediacetonitrile**

## Introduction

**1,4-Phenylenediacetonitrile**, also known by synonyms such as p-Xylylene dicyanide and 1,4-Bis(cyanomethyl)benzene, is a bifunctional organic compound that has established itself as a cornerstone intermediate in diverse fields of chemical synthesis.<sup>[1][2][3][4]</sup> Its rigid phenylene core flanked by two reactive cyanomethyl groups provides a unique structural motif, making it an invaluable building block for pharmaceuticals, agrochemicals, dyestuffs, and advanced polymeric materials.<sup>[3][5][6][7]</sup> This guide offers a detailed exploration of the historical synthesis of this pivotal molecule, grounded in established chemical principles. We will dissect the prevalent synthetic methodologies, explain the causality behind experimental choices, and provide actionable protocols for the modern researcher, ensuring a narrative that is both scientifically rigorous and practically insightful.

## Physicochemical Properties and Structural Data

**1,4-Phenylenediacetonitrile** is a white to light yellow crystalline powder at room temperature, a property indicative of its stable, symmetric structure.<sup>[1][7]</sup> Its insolubility in water and better solubility in organic solvents are characteristic of aromatic dinitriles.<sup>[1][6][7]</sup> The presence of two cyano groups imparts significant polarity and reactivity, making it a versatile precursor for a wide range of chemical transformations.<sup>[7]</sup>

Property	Value	Reference(s)
CAS Number	622-75-3	[1][8][9]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub>	[1][7]
Molecular Weight	156.18 g/mol	[8][9]
Appearance	White to light yellow crystalline powder	[1][7]
Melting Point	94-99 °C	[6][8]
Boiling Point	334.0 ± 22.0 °C at 760 mmHg	
Water Solubility	Insoluble	[1][3][6]
EINECS	210-751-8	[1][8]
InChI Key	FUQCKESKNZBNOG-UHFFFAOYSA-N	[1][8][9]

## Historical Context and Prevailing Synthetic Doctrine

While a singular moment of "discovery" for **1,4-Phenylenediacetonitrile** is not prominently documented, its emergence is intrinsically linked to the mid-20th-century expansion of polymer chemistry and the systematic exploration of p-xylene derivatives.[10][11] The vigorous research into poly(p-xylylene)s, commercialized as Parylene, highlighted the industrial importance of difunctional monomers derived from p-xylene.[10][11]

The most logical and historically dominant route to **1,4-Phenylenediacetonitrile** is the nucleophilic substitution of p-xylylene dihalides. This approach is a classic illustration of Williamson ether synthesis principles extended to nitrile formation, a cornerstone of organic chemistry. The choice of this pathway is underpinned by sound mechanistic reasoning:

- **Substrate Reactivity:** The starting materials, 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene, are benzylic halides. The carbon-halogen bond is significantly activated towards nucleophilic attack due to the resonance stabilization of the resulting benzylic carbocation-like transition state in an SN1 pathway or the accessibility of the benzylic carbon in an SN2 pathway.

- **Nucleophile Efficacy:** The cyanide ion ( $\text{CN}^-$ ), typically delivered from sodium or potassium cyanide, is an excellent nucleophile, capable of efficiently displacing the halide leaving groups.

This confluence of a highly reactive substrate and a potent nucleophile makes the double substitution reaction both high-yielding and reliable, cementing its status as the standard method for both laboratory and industrial-scale production.

## Core Synthesis: The Cyanide Substitution Pathway

The synthesis of **1,4-Phenylenediacetonitrile** is most effectively achieved via the reaction of a 1,4-bis(halomethyl)benzene with an alkali metal cyanide. The following protocol represents a robust and validated methodology derived from established procedures.[\[12\]](#)

## Experimental Protocol: Synthesis from p-Xylylene Chloride

This protocol details the synthesis using 1,4-bis(chloromethyl)benzene (p-xylylene chloride) as the starting material.

Materials:

- p-Xylylene chloride (1.15 mole)
- Sodium cyanide (2.65 moles)
- Dimethylformamide (DMF)
- Water
- Dichloromethane (DCM) or other suitable extraction solvent
- Brine (saturated NaCl solution)

Equipment:

- Four-necked round-bottom flask

- Mechanical stirrer
- Thermowell or thermometer
- Electrically heated addition funnel
- Condenser
- Standard glassware for workup and filtration

#### Step-by-Step Methodology:

- **Reaction Setup:** A solution of sodium cyanide (130 g, 2.65 moles) in water (200 mL) is charged into the four-necked flask equipped with a stirrer, thermowell, addition funnel, and condenser.[\[12\]](#)
- **Substrate Preparation:** A solution of p-xylylene chloride (200 g, 1.15 mole) is prepared in dimethylformamide (200 mL). This solution is placed in the heated addition funnel and maintained at approximately 60°C to prevent precipitation of the solid starting material.[\[12\]](#)
- **Addition and Reaction:** The p-xylylene chloride solution is added dropwise to the stirred sodium cyanide solution. The rate of addition is controlled to maintain the reaction temperature between 60-65°C.[\[12\]](#) The reaction is exothermic, and initial heating may not be required once initiated. The total addition time is typically around 2 hours.[\[12\]](#)
- **Reaction Completion:** After the addition is complete, the mixture is stirred for an additional hour, with external heating applied as necessary to maintain the temperature.[\[12\]](#)
- **Product Precipitation and Isolation:** The reaction mixture is cooled and then poured into a larger volume of water (e.g., 2 liters). This causes the organic product to precipitate out of the aqueous solution.[\[12\]](#)
- **Filtration and Washing:** The precipitated solid is collected by filtration and washed thoroughly with additional water to remove residual salts and DMF.[\[12\]](#)
- **Purification (Optional):** For higher purity, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by extraction. If extraction is

performed, the initial aqueous mixture is extracted multiple times with a solvent like dichloromethane (DCM). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure to yield the purified product.

#### Quantitative Data Summary:

Reactant	Molar Eq.	Quantity	Role
p-Xylylene Chloride	1.0	200 g (1.15 mol)	Substrate
Sodium Cyanide	2.3	130 g (2.65 mol)	Nucleophile
Water	-	200 mL	Solvent
Dimethylformamide	-	200 mL	Solvent
Product	~152 g	1,4-Phenylenediacetonitrile	
Yield	~85%		

Data adapted from a representative patent procedure.[\[12\]](#)

## Self-Validating System & Causality

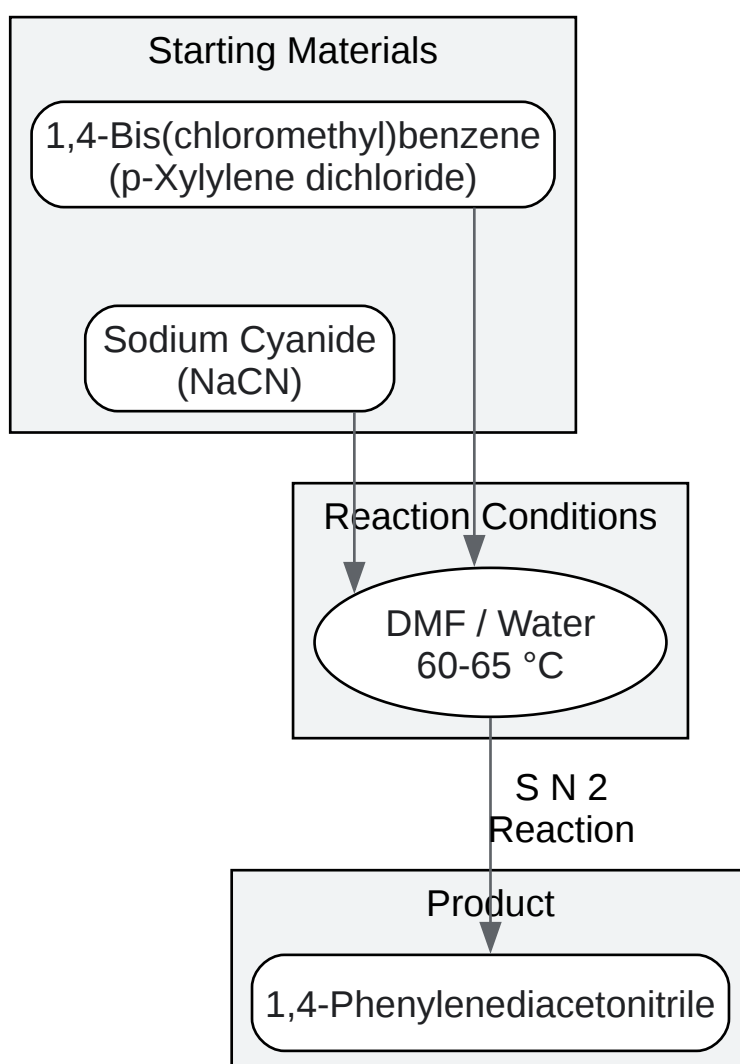
- **Temperature Control:** Maintaining the temperature at 60-65°C is crucial. Lower temperatures would result in a sluggish reaction rate, while excessively high temperatures could promote side reactions or the degradation of reactants.
- **Solvent Choice:** The use of a water/DMF solvent system is a key choice. Water is necessary to dissolve the sodium cyanide, while DMF is required to dissolve the organic substrate (p-xylylene chloride), creating a biphasic system where the reaction can proceed efficiently at the interface, potentially aided by phase-transfer catalysis principles.
- **Workup:** Pouring the reaction mixture into a large volume of water is a critical step for purification. **1,4-Phenylenediacetonitrile** is insoluble in water, causing it to precipitate, while

the unreacted sodium cyanide and the DMF solvent are readily washed away.[1][6] This provides a simple and effective initial purification.

- Verification: The success of the synthesis is validated by characterizing the final product. A melting point determination (literature value: 94-99 °C) is a rapid and reliable method to assess purity.[8] Further confirmation can be obtained using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.[13]

## Visualizations

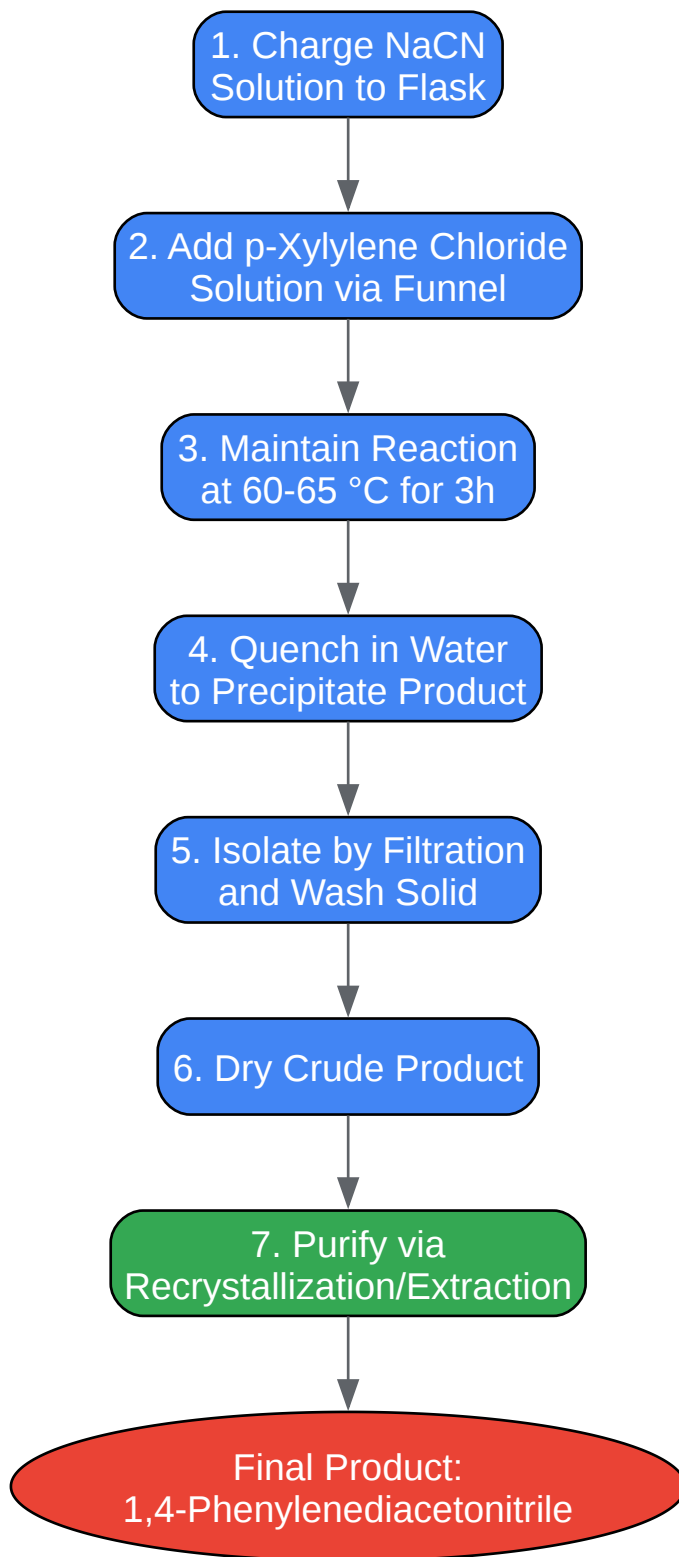
### Reaction Pathway Diagram



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Caption: Core synthetic route to **1,4-Phenylenediacetonitrile** via SN2 reaction.

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis and isolation of the product.

## Conclusion

The synthesis of **1,4-Phenylenediacetonitrile** is a testament to the enduring power of fundamental organic reactions. The nucleophilic substitution of p-xylylene dihalides with cyanide remains the most practical and efficient method, a route established through decades of chemical practice. Its reliability, high yield, and the accessibility of its precursors have secured the position of **1,4-Phenylenediacetonitrile** as a readily available and highly versatile intermediate. For researchers and drug development professionals, a firm grasp of this foundational synthesis is essential for leveraging this molecule's potential in creating novel pharmaceuticals, advanced materials, and other high-value chemical entities.

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